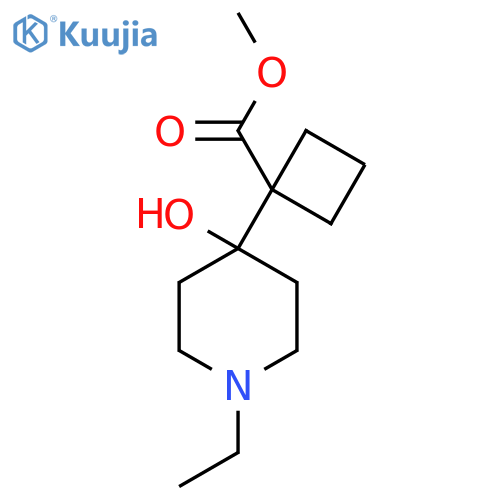

Cas no 2171799-98-5 (methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate)

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate

- 2171799-98-5

- EN300-1633324

-

- インチ: 1S/C13H23NO3/c1-3-14-9-7-13(16,8-10-14)12(5-4-6-12)11(15)17-2/h16H,3-10H2,1-2H3

- InChIKey: DHIWSYRITZCTCV-UHFFFAOYSA-N

- ほほえんだ: OC1(CCN(CC)CC1)C1(C(=O)OC)CCC1

計算された属性

- せいみつぶんしりょう: 241.16779360g/mol

- どういたいしつりょう: 241.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 49.8Ų

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633324-0.05g |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 0.05g |

$900.0 | 2023-06-04 | ||

| Enamine | EN300-1633324-5.0g |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1633324-1.0g |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1633324-50mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 50mg |

$768.0 | 2023-09-22 | ||

| Enamine | EN300-1633324-1000mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 1000mg |

$914.0 | 2023-09-22 | ||

| Enamine | EN300-1633324-2500mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 2500mg |

$1791.0 | 2023-09-22 | ||

| Enamine | EN300-1633324-10000mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 10000mg |

$3929.0 | 2023-09-22 | ||

| Enamine | EN300-1633324-0.5g |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 0.5g |

$1027.0 | 2023-06-04 | ||

| Enamine | EN300-1633324-500mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1633324-5000mg |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate |

2171799-98-5 | 5000mg |

$2650.0 | 2023-09-22 |

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylateに関する追加情報

2171799-98-5およびmethyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylateに関する最新研究動向

近年、化学生物医薬品分野において、化合物2171799-98-5およびその誘導体であるmethyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylateに関する研究が注目を集めています。本化合物は、中枢神経系(CNS)標的薬としての潜在的な応用可能性から、製薬業界で重要な関心を集めています。

最新の研究によると、2171799-98-5は、特異的な受容体サブタイプに対する高い親和性を示し、神経変性疾患や精神疾患の治療ターゲットとして有望であることが報告されています。特に、この化合物の構造活性相関(SAR)研究が進められており、その分子構造の最適化が行われています。

methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylateについては、最近のin vitroおよびin vivo試験において、優れた血液脳関門(BBB)透過性と適度な代謝安定性が確認されています。この特性は、CNS疾患治療薬の開発において極めて重要な要素です。

2023年に発表された最新の前臨床研究では、本化合物がNMDA受容体の調節因子として作用し、神経保護効果を示すことが明らかになりました。この発見は、アルツハイマー病やうつ病などの治療への応用可能性を示唆しています。

薬物動態研究においては、2171799-98-5系列化合物が良好な経口バイオアベイラビリティを示し、ヒト肝ミクロソーム試験においても適度な代謝安定性が確認されています。これらの特性は、臨床開発候補としての潜在性を高める要素となっています。

今後の研究課題としては、より選択性の高いアナログの開発や、長期投与時の安全性プロファイルの解明が挙げられます。また、これらの化合物を用いた創薬研究においては、結晶多形の制御や製剤化技術の最適化も重要な検討事項となっています。

総括すると、2171799-98-5およびmethyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylateは、神経精神疾患治療薬としての有望な化合物群であり、今後の臨床開発の進展が期待されます。特に、その特異的な薬理作用メカニズムと良好な薬物動態特性は、次世代CNS治療薬の開発において重要な位置を占める可能性があります。

2171799-98-5 (methyl 1-(1-ethyl-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)